molecular formula C23H20N4O4S B12170626 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](biphenyl-4-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B12170626
M. Wt: 448.5 g/mol
InChI Key: IOZGIXMJYRLRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic small molecule characterized by a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group at the 4-position and a biphenyl-4-ylmethanone moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C23H20N4O4S/c28-23(19-11-9-18(10-12-19)17-5-2-1-3-6-17)26-13-15-27(16-14-26)32(29,30)21-8-4-7-20-22(21)25-31-24-20/h1-12H,13-16H2

InChI Key

IOZGIXMJYRLRSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the biphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and biphenyl derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biomolecules .

Medicine

Its unique structure and reactivity may enable the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its versatility makes it a valuable component in the design of advanced materials for various applications .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved in these interactions can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Key Observations :

  • Biphenyl-methanone systems (as in the target compound and ) may favor interactions with hydrophobic binding pockets, whereas pyridine or thiophene systems (e.g., ) could optimize π-π stacking or hydrogen bonding.

Pharmacological and Functional Comparisons

Enzyme Inhibition

  • Pyridine-based analogs (UDO and UDD): Demonstrated potent inhibition of Trypanosoma cruzi CYP51, a sterol 14α-demethylase, with efficacy comparable to posaconazole . The trifluoromethyl group in these compounds likely enhances metabolic stability.

Receptor Modulation

  • Triazine-piperazine derivatives (e.g., compounds 1 and 2 in ): These cannabinoid receptor modulators highlight the importance of the piperazine core in receptor binding. The absence of a sulfonyl group in these analogs suggests that sulfonation in the target compound could alter receptor selectivity or pharmacokinetics.
  • Thiophene-piperazine hybrids (Compound 21) : Structural characterization of such derivatives emphasizes the role of aromatic heterocycles in tuning receptor affinity .

Structure-Activity Relationships (SAR)

  • Piperazine Core : Essential for conformational flexibility and hydrogen bonding. Substitution at N4 (e.g., benzoxadiazole sulfonyl vs. chlorophenyl) critically influences target engagement .
  • Aromatic Systems: Biphenyl-methanone: Enhances lipophilicity and membrane permeability. Benzoxadiazole sulfonyl: May improve metabolic stability compared to non-sulfonated analogs (e.g., ). Trifluoromethyl groups (as in ): Increase electronegativity and resistance to oxidative metabolism.

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of approximately 402.4 g/mol. The structure includes:

  • A benzoxadiazole moiety known for its fluorescent properties.
  • A piperazine ring which enhances the compound's interaction with biological targets.
  • A sulfonyl group that contributes to its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition.
  • Fluorescent Properties: The benzoxadiazole moiety allows for applications in imaging and tracking biological processes.

Biological Activities

Preliminary studies have indicated that 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibits several biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, related benzoxadiazole derivatives have demonstrated activity against various bacterial strains and fungi, suggesting potential use in treating infections.

Anticancer Potential

Studies on structurally related compounds indicate that they may inhibit cancer cell proliferation. The compound's ability to modulate specific signaling pathways could make it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

There is emerging evidence that benzoxadiazole derivatives possess neuroprotective properties. These effects might be linked to their ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study indicated that benzoxadiazole derivatives showed potent activity against Mycobacterium tuberculosis and other pathogens. The compound was found to be 8.8 times more effective than standard treatments in certain conditions .
Anticancer Activity Research on similar compounds revealed significant cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic development .
Neuroprotection Experimental models demonstrated that related compounds reduced neuronal apoptosis and improved outcomes in models of neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.